3,6-Diphenylhex-5-en-3-amine is an organic compound characterized by its unique molecular structure, which includes a hexene backbone with two phenyl groups and an amine functional group. This compound is of interest in various fields of chemistry due to its potential applications in medicinal chemistry and materials science.
The compound is synthesized through various chemical methods, often involving the manipulation of existing organic molecules to introduce the desired functional groups. Detailed studies have been conducted to explore its properties and potential applications in scientific research.
3,6-Diphenylhex-5-en-3-amine can be classified as an amine due to the presence of the amine functional group (). It is also categorized under alkenes because of the carbon-carbon double bond in its structure. Furthermore, it belongs to the class of compounds known as substituted phenylamines due to the presence of phenyl groups attached to the hexene chain.
The synthesis of 3,6-Diphenylhex-5-en-3-amine typically involves several steps, including:
For example, one synthesis route involves the reaction of a protected amino acid with olefins under blue light at elevated temperatures (around 70 °C), followed by extraction and purification processes such as chromatography to isolate the desired product . The use of gas chromatography-mass spectrometry (GC-MS) can help monitor the reaction progress and analyze the final product's purity .
The molecular formula for 3,6-Diphenylhex-5-en-3-amine is . Its structure features:
Crystallographic studies may provide insights into its three-dimensional structure, revealing dihedral angles between different segments of the molecule that influence its reactivity and interactions .
3,6-Diphenylhex-5-en-3-amine can undergo various chemical reactions typical for amines and alkenes:
Reactions are often monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .
The mechanism of action for 3,6-Diphenylhex-5-en-3-amine typically involves its interaction with biological targets or its role in catalyzing chemical transformations. For instance, it may interact with specific receptors or enzymes within biological systems, leading to physiological effects.
Pharmacokinetic studies suggest that compounds similar to 3,6-Diphenylhex-5-en-3-amine may be metabolized by cytochrome P450 enzymes in the liver, influencing their biological activity and therapeutic potential .
Key physical properties include:
Chemical properties include:
Relevant data may include spectral data from NMR or mass spectrometry confirming structural integrity post-synthesis .
3,6-Diphenylhex-5-en-3-amine has potential applications in:
Research continues into optimizing its synthesis and expanding its applications across various scientific disciplines.
Systematic IUPAC Name: (E)-N-(Cyclopropylmethyl)-N-ethyl-3,6-diphenylhex-5-en-3-amineCommon Synonyms: Igmesine (developmental code JO 1784), CI-1019, Sipatrigine [2] [7]. The molecular formula is C23H29N (MW: 319.49 g/mol), extending to C23H30ClN (355.94 g/mol) for its hydrochloride salt [2] [7].
Table 1: Nomenclature and Structural Features
Category | Description |
---|---|
Core Structure | Tertiary amine with hex-5-en-3-amine backbone |
Stereochemistry | (E)-configuration at C5-C6 double bond; chiral center at C3 (asymmetric carbon) |
Pharmacophoric Elements | Diphenyl motif (σ1 affinity), cyclopropylmethyl (selectivity modulator) |
Structural Analogues | PRE-084 (σ1 agonist), NE-100 (σ1 antagonist) [5] |
Structurally, it features a stereogenic center at C3 of the hexenyl chain and an (E)-configured olefin linking the distal phenyl group [7]. The molecule combines a lipophilic diphenylhexenyl core with a polar tertiary amine, enabling blood-brain barrier penetration. The cyclopropylmethyl substitution on the nitrogen enhances σ receptor selectivity over related targets like NMDA receptors [5] [7].
Discovered in the late 1980s, igmesine emerged from systematic structure-activity relationship (SAR) studies of diphenylalkylamine derivatives. Early research focused on modifying phenethylamine scaffolds to enhance central nervous system activity [8]. Pfizer developed igmesine (JO 1784) as a high-affinity σ1 receptor ligand, with its (E)-3,6-diphenylhex-5-en-3-amine structure optimized through iterative medicinal chemistry [7].
The compound entered clinical development in the 1990s after preclinical studies demonstrated neuroprotective and antidepressant-like effects. Phase II trials (1998-2001) reported efficacy comparable to fluoxetine in major depressive disorder, positioning it as a novel mechanistic alternative to SSRIs [2]. However, a pivotal phase III trial (2002-2004) failed to demonstrate significant efficacy, halting further development despite promising early data [2] [5]. This outcome mirrored challenges in translating σ receptor pharmacology to human therapeutics.
Igmesine exhibits nanomolar affinity for σ1 receptors (IC50 = 39 nM in rat brain membranes), with >100-fold selectivity over σ2 subtypes [2]. Its pharmacological profile as a full σ1 agonist was established through:
Table 2: Pharmacological Profile of Igmesine vs. Reference Compounds
Parameter | Igmesine | PRE-084 (σ1 agonist) | NE-100 (σ1 antagonist) |
---|---|---|---|
σ1 Ki (nM) | 39 | 44 | 1.2 |
σ2 Selectivity | >100-fold | 30-fold | >500-fold |
Neuroprotective ED50 | 2.1 mg/kg | 1.8 mg/kg | Inactive |
Cognition Models | Active | Active | Antagonizes effects |
Mechanistically, igmesine modulates calcium signaling through σ1-mediated chaperone activity at endoplasmic reticulum-mitochondrial contact sites. This stabilizes cellular energy metabolism during oxidative stress, explaining its efficacy in neurodegenerative models [5]. Unlike classical antidepressants, igmesine enhances neurotrophic pathways (BDNF, GDNF) without monoamine reuptake inhibition [2].
The compound's structural template informed later generations of σ ligands. Its diphenylvinylamine motif appears in drug candidates like Amylovis-201, which combines σ1 agonism with anti-amyloid activity [5]. This dual-target approach addresses igmesine's limitation as a mono-mechanistic agent, illustrating its enduring influence on neurodegenerative disease therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7